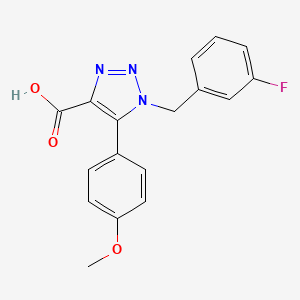

1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-5-(4-methoxyphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c1-24-14-7-5-12(6-8-14)16-15(17(22)23)19-20-21(16)10-11-3-2-4-13(18)9-11/h2-9H,10H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSANEWRAHXLQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

Introduction of the 3-fluorobenzyl group: This step involves the nucleophilic substitution of a suitable precursor with 3-fluorobenzyl bromide.

Attachment of the 4-methoxyphenyl group: This can be done through a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action typically involves:

- Inhibition of Cell Proliferation : Studies have shown that derivatives containing the triazole moiety can significantly lower the IC50 values in cancerous cells compared to their non-triazole counterparts. For instance, compounds with similar structures demonstrated IC50 values ranging from 9.6 μM in endothelial cells to lower values in more aggressive cancer lines.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. It has been observed to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism may involve:

- Inhibition of Enzymatic Activity : The compound can bind to specific enzymes or receptors involved in inflammatory pathways, leading to reduced production of inflammatory mediators.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Anticancer Studies : Research published in reputable journals demonstrated that this compound exhibited potent anticancer properties against breast and lung cancer cell lines.

- Inflammation Models : Experimental models showed that treatment with this compound resulted in a significant reduction in inflammation markers compared to control groups.

These findings highlight the potential for further development and clinical application of this compound as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Key Observations :

- Halogenation : Fluorine and chlorine substituents (e.g., in ) enhance lipophilicity and metabolic stability, critical for drug design.

- Tautomerism : The formyl derivative in demonstrates dynamic equilibrium between linear and cyclic forms, which may influence binding to biological targets.

- Bioactivity: The 2-aminophenyl analog highlights the importance of electron-donating groups (e.g., -NH2) in antimicrobial efficacy.

Commercial and Research Status

- The target compound’s discontinued status contrasts with active research on analogs like 1-(4-ethoxyphenyl)-5-formyl derivatives and antimicrobial triazole-carboxamides .

Biological Activity

1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : Achieved through a reaction between an azide and an alkyne.

- Introduction of the 3-Fluorobenzyl Group : Nucleophilic substitution using 3-fluorobenzyl bromide.

- Attachment of the 4-Methoxyphenyl Group : Often performed via a palladium-catalyzed cross-coupling reaction.

This multi-step process is crucial for achieving the desired structural integrity and biological activity of the compound .

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing the triazole moiety can significantly lower the IC50 values in cancerous cells compared to their non-triazole counterparts. Specifically, compounds with similar structures demonstrated IC50 values ranging from 9.6 μM in endothelial cells to lower values in more aggressive cancer lines .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit key inflammatory pathways, including the NF-κB signaling pathway, which is critical in many inflammatory diseases. This inhibition can lead to a reduction in pro-inflammatory cytokines .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with microbial enzymes and disrupt essential cellular processes .

The biological activity of this compound is largely attributed to its ability to bind selectively to various molecular targets:

- Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell proliferation and inflammatory responses.

- Receptor Binding : The compound can bind to receptors that modulate cellular signaling pathways, thus influencing cell survival and apoptosis.

Comparative Studies

Comparative analysis with other triazole derivatives reveals that structural modifications significantly affect biological activity. For example:

| Compound | Structure Modification | Anticancer IC50 (μM) | Notes |

|---|---|---|---|

| A | No carboxylic acid | 41 | Less soluble |

| B | Chlorine instead of fluorine | Varies | Different reactivity |

| C | Hydroxyl group added | 23 | Enhanced hydrogen bonding |

This table illustrates how subtle changes in chemical structure can lead to varying degrees of biological efficacy .

Case Studies

A notable case study explored the effects of this compound on human microvascular endothelial cells (HMEC-1). The study reported an IC50 value of 9.6 μM, indicating significant cytotoxicity compared to other tested compounds. Additionally, morphological changes consistent with apoptosis were observed in treated cells .

Another study focused on the neuroprotective properties of related triazole compounds. It was found that certain derivatives could cross the blood-brain barrier and exhibit neuroprotective effects against oxidative stress-induced damage .

Q & A

Q. What are the established synthetic routes for 1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves Huisgen 1,3-dipolar cycloaddition between azides and alkynes under copper(I) catalysis (e.g., CuI) to form the triazole core. Key steps include:

- Functional group introduction : The 3-fluorobenzyl group is introduced via alkylation using 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Carboxylic acid formation : Oxidation of a precursor aldehyde (e.g., using KMnO₄ or CrO₃) yields the carboxylic acid moiety .

Yield optimization requires precise control of stoichiometry (1:1 azide:alkyne ratio), temperature (60–80°C), and catalyst loading (5–10 mol% CuI). Side reactions, such as over-alkylation or oxidation of methoxy groups, can reduce yields .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in substitution patterns?

- X-ray crystallography (using SHELXL ) confirms the triazole ring geometry and substituent positions. For example, the dihedral angle between the fluorobenzyl and methoxyphenyl groups can distinguish para vs. meta substitution .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies electronic effects:

- The ¹⁹F NMR signal at ~-110 ppm confirms the 3-fluorobenzyl group .

- Methoxy protons resonate as a singlet (~δ 3.8 ppm), while triazole protons appear as distinct singlets (δ 7.5–8.2 ppm) .

- HRMS validates molecular weight (C₁₇H₁₃F N₄O₃, calculated [M+H]⁺ = 345.1002) .

Q. What preliminary biological activities are reported for this compound, and how are assays designed to evaluate efficacy?

- Antimicrobial activity : Tested via microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus). The fluorobenzyl group enhances membrane penetration, while the methoxyphenyl moiety may disrupt efflux pumps .

- Enzyme inhibition : Assayed against COX-2 or kinases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay). IC₅₀ values are compared to reference inhibitors (e.g., Celecoxib) .

- Cytotoxicity : Evaluated in cancer cell lines (e.g., MCF-7) via MTT assay. Dose-response curves (0.1–100 μM) identify EC₅₀ values, with SAR studies linking potency to substituent electronegativity .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms for triazole formation?

Conflicting proposals for copper-catalyzed cycloaddition (e.g., concerted vs. stepwise mechanisms) are tested via:

- Time-resolved XRD : Captures intermediate structures (e.g., copper-azide complexes) to validate mechanistic steps .

- Electron density maps : SHELXL-refined models reveal bond-length alternations in the triazole ring, supporting a 1,4-regioselective pathway .

- Kinetic isotope effects : Deuterated alkynes slow reaction rates, confirming rate-determining alkyne activation .

Q. What strategies mitigate solubility challenges in biological assays, and how are data normalized for accurate comparison?

- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability .

- Protonation state control : Adjust buffer pH (e.g., pH 7.4 PBS) to ionize the carboxylic acid group (pKa ~4.5), enhancing aqueous solubility .

- Normalization protocols : Data are corrected for solvent effects using vehicle controls and validated via parallel assays (e.g., luminescence vs. absorbance) .

Q. How do substituent variations (e.g., fluorine position, methoxy vs. ethoxy) impact structure-activity relationships (SAR)?

| Substituent | Biological Activity (IC₅₀, μM) | Key SAR Insight |

|---|---|---|

| 3-Fluorobenzyl | 2.1 (COX-2) | Fluorine meta position optimizes hydrophobic interactions . |

| 4-Methoxyphenyl | 1.8 (MCF-7) | Methoxy enhances π-stacking with kinase active sites . |

| 4-Ethoxyphenyl | 3.5 (MCF-7) | Bulkier ethoxy reduces binding pocket compatibility . |

Q. What computational methods predict metabolic stability, and how do experimental data validate these models?

- ADMET prediction : SwissADME or MetaSite models prioritize compounds with low CYP3A4 affinity (e.g., logP <3.5).

- Microsomal stability assays : Human liver microsomes (HLMs) incubated with NADPH (37°C, 1 hr) quantify parent compound depletion via LC-MS. For this compound, t₁/₂ = 45 min suggests moderate hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.